ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)8-7(10)6-4-3-5-12(6)11-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGXPZLEUIXTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCC2=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated pyrrole derivative with an ethyl ester of a pyrazole carboxylic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-b]pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity.
Case Study: Kinase Inhibitors
Research has demonstrated that derivatives of this compound can act as inhibitors of specific kinases involved in cancer pathways. For instance, studies have shown that modifications to the ethyl group can significantly affect the binding affinity to ATP-binding sites in kinases, leading to potential anti-cancer therapies .
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various chemical transformations.
Synthetic Pathways
Common methods for synthesizing derivatives include:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Cyclization Reactions : It can participate in cyclization to form fused ring systems .
Material Science
Recent investigations have explored the potential of this compound in material science, particularly in creating materials with unique electronic properties.
Research Findings
Studies indicate that compounds based on this scaffold exhibit interesting electronic properties suitable for applications in organic electronics and photonic devices .
The compound has also been evaluated for its biological activities beyond kinase inhibition. Its derivatives have shown promise in various assays related to anti-inflammatory and antioxidant properties.
Table of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling pathways or metabolic enzymes .
Comparison with Similar Compounds
Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (CAS: 86477-09-0)
Molecular Formula : C₉H₁₂N₂O₂ | Molecular Weight : 245.26 g/mol .
Key Differences :
- The bromine atom enhances electrophilicity, making the target compound suitable for metal-catalyzed coupling reactions.
- The non-brominated analog lacks this reactivity, limiting its utility to direct functionalization or ester hydrolysis pathways.
Ethyl 2-Bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate
Molecular Formula : C₉H₁₁BrN₂O₂ | Molecular Weight : ~259.10 g/mol (estimated) .
| Property | Target Compound (3-Bromo) | 2-Bromo Isomer |
|---|---|---|
| Bromine Position | C-3 | C-2 |
| Electronic Effects | Ester group at C-2 | Ester group at C-3 |
| Synthetic Utility | Directed substitution at C-3 | Potential for divergent regioselectivity |
Key Differences :
- Positional isomerism alters steric and electronic environments. The 3-bromo derivative may favor nucleophilic attack at C-3 due to proximity to the electron-withdrawing ester group.
- Crystallographic studies (e.g., using SHELX ) could reveal conformational preferences influenced by bromine placement.
Ethyl 3-Bromo-5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (Ref: 10-F615014)
Molecular Formula : C₉H₁₁BrN₂O₂ | Molecular Weight : ~259.10 g/mol .
Key Differences :
- The dihydro analog’s reduced saturation may limit ring puckering modes, impacting binding interactions in biological systems.
- IR spectroscopy (e.g., carbonyl bands at ~1700 cm⁻¹ ) could differentiate ester environments between the two.
Research Implications
- Synthetic Chemistry: The brominated compound’s versatility in coupling reactions (e.g., with Pd catalysts) makes it superior to non-halogenated analogs for building complex heterocycles .
- Structural Analysis : Ring puckering coordinates (via Cremer-Pople parameters ) could elucidate conformational stability differences between saturated and partially saturated derivatives.
- Safety Considerations: Brominated derivatives require stricter handling protocols compared to non-halogenated counterparts due to heightened toxicity risks .
Biological Activity
Ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate (CAS No. 1251761-05-3) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: C9H11BrN2O2
- Molecular Weight: 259.1 g/mol
- Structure: The compound features a pyrrolo[1,2-b]pyrazole core with a bromo substituent and an ethyl carboxylate group.
Biological Activity Overview
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro tests have shown promising results against a range of pathogens. For instance, derivatives similar to this compound demonstrated significant inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL for the most active derivatives .
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been documented extensively. A related study indicated that compounds featuring the pyrrolo-pyrazole framework exhibited notable growth inhibition in various cancer cell lines. For example, one derivative showed a mean growth inhibition (GI%) of 43.9% across multiple cancer types . Additionally, specific compounds were tested against renal carcinoma cell lines, showing moderate cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
3. Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition. Pyrazole derivatives have been reported to possess inhibitory activity against key enzymes involved in inflammation and cancer progression. For example, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and xanthine oxidase (XO), highlighting their therapeutic relevance in managing inflammatory diseases .
Table: Summary of Biological Activities
Research Highlights
- A study on pyrazole derivatives indicated that modifications at the 3-position significantly enhance antimicrobial activity while maintaining low toxicity profiles .
- Another investigation focused on the synthesis and evaluation of anticancer properties revealed that certain derivatives can induce apoptosis in cancer cells through cell cycle arrest mechanisms .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), DCM, 0°C | 47–50% | |
| Acylation | 3-Fluoro-2-iodobenzoyl chloride, THF | 23–30% |
How can the bicyclic pyrrolo-pyrazole system be characterized spectroscopically, and what data contradictions may arise?
Basic Research Question
1H NMR and ESIMS are standard techniques. Key spectral features include:
Q. Common Contradictions :
- Signal Splitting : Overlapping peaks in the aromatic region due to ring puckering (see FAQ 5 ).
- Purity Discrepancies : ESIMS may indicate 95% purity, but NMR reveals residual solvents (e.g., DMSO-d6 at δ 2.50 ppm) .
Resolution : Use 2D NMR (COSY, HSQC) to assign ambiguous signals and HPLC for purity validation.
What computational methods are suitable for analyzing the bromo substituent’s electronic effects on reactivity?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrostatic Potential Maps : Highlight electron-deficient regions due to bromine’s inductive effect.
- Frontier Molecular Orbitals (FMOs) : Predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Validation : Compare computed NMR shifts with experimental data (mean absolute error < 0.1 ppm validates accuracy) .
How can crystallographic software resolve ambiguities in the compound’s ring puckering conformation?
Advanced Research Question
The 4H,5H,6H-pyrrolo[1,2-b]pyrazole system exhibits non-planar puckering. Cremer-Pople parameters (θ, φ) quantify out-of-plane displacements .
Methodology :
X-ray Diffraction : Collect high-resolution data (e.g., d-spacing < 0.8 Å).
Refinement : Use SHELXL for least-squares minimization of atomic positions .
Visualization : Generate ORTEP diagrams via ORTEP-3 to illustrate thermal ellipsoids and puckering .
Q. Table 2: Puckering Parameters
| Ring Size | Amplitude (θ, °) | Phase (φ, °) | Reference |
|---|---|---|---|
| 5-membered | 15.2 | 112 |
What strategies mitigate batch-to-batch variability in bromination efficiency?
Advanced Research Question
Variability arises from:
- Incomplete Bromination : Due to steric hindrance in the bicyclic system.
- Side Reactions : Dibromination or oxidation.
Q. Solutions :
- Low-Temperature Bromination : Use NBS at −20°C to suppress side reactions .
- In Situ Monitoring : Track reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane/ethyl acetate).
- Post-Reaction Quenching : Add Na2S2O3 to neutralize excess bromine.
How does the ethyl ester group influence the compound’s solubility and derivatization potential?
Basic Research Question
The ethyl ester enhances solubility in polar aprotic solvents (e.g., DMSO, THF) but limits aqueous compatibility. Derivatization Pathways :
Q. Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| DMSO | >50 | |
| Water | <0.1 |
What safety precautions are critical when handling this compound?
Basic Research Question
The brominated pyrrolo-pyrazole is a skin/eye irritant (GHS: H315, H319) .
Protocols :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing and reactions.
- Spill Management : Absorb with vermiculite and dispose as halogenated waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
